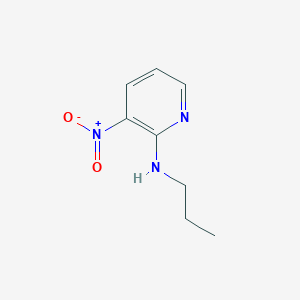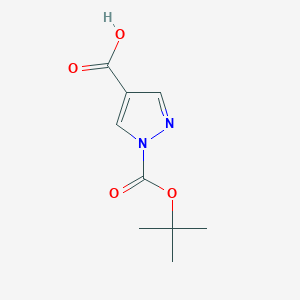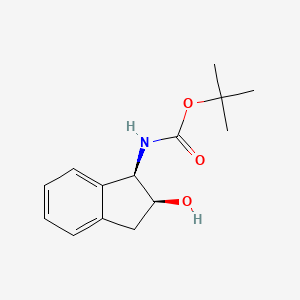![molecular formula C9H16N2 B1644778 Decahydropyrrolo[3,4-b]pyrrolizine CAS No. 132414-55-2](/img/structure/B1644778.png)
Decahydropyrrolo[3,4-b]pyrrolizine
Übersicht
Beschreibung
Decahydropyrrolo[3,4-b]pyrrolizine is a product used for proteomics research . It has a molecular formula of C9H16N2 and a molecular weight of 152.24 .
Synthesis Analysis
While specific synthesis methods for Decahydropyrrolo[3,4-b]pyrrolizine were not found, pyrrolizidine alkaloids, which include structures similar to Decahydropyrrolo[3,4-b]pyrrolizine, have been synthesized through various methods. These include isoretronecanol and related molecules, simple hydroxypyrrolizidines, rosmarinecines, hyacinthacines and their analogues .Molecular Structure Analysis
The molecular structure of Decahydropyrrolo[3,4-b]pyrrolizine includes a pyrrole ring and a pyrazine ring . The compound has a molecular weight of 152.24 .Physical And Chemical Properties Analysis
Decahydropyrrolo[3,4-b]pyrrolizine has a predicted boiling point of 228.3° C at 760 mmHg and a predicted density of 1.1 g/cm^3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
Three-component Domino Process for the Pyrrolizine Skeleton : A novel method for synthesizing pyrrolizines, including decahydropyrrolo[3,4-b]pyrrolizine derivatives, through a domino process involving [3+2]-cycloaddition-enamine cyclization triggered by a gold catalyst. This process offers a concise and flexible approach to multisubstituted pyrrolizines without handling unstable intermediates, highlighting its significance in the synthesis of biologically active compounds (Sugimoto et al., 2015).
Sustainable Catalytic Pyrrole Synthesis : Discusses a sustainable iridium-catalyzed synthesis of pyrroles from secondary alcohols and amino alcohols, emphasizing the importance of pyrrole as a chemical motif in natural products, drugs, and advanced materials. This method is notable for its use of renewable resources and tolerance of a wide variety of functional groups (Michlik & Kempe, 2013).
Advanced Materials and Drug Synthesis
Synthesis of Functionalized Pyrrolidin-2-ones : Demonstrates the efficient synthesis of functionalized pyrrolidin-2-ones from pyrrole, offering a versatile building block for the development of various compounds, including pharmaceuticals. This research underscores the adaptability of pyrrole derivatives in synthesizing complex molecules with potential therapeutic applications (Gheorghe et al., 2006).
Ruthenium-Catalyzed Synthesis of Decahydropyrrolo[2,1,5-cd]indolizine Derivatives : Explores the synthesis of decahydropyrrolo[2,1,5-cd]indolizine derivatives through RuCl3/AgOTf induced alkene-alkene and alkene-arene double cycloisomerizations. This study contributes to the development of highly stereoselective methods for producing complex heterocyclic compounds, which are valuable in pharmaceutical chemistry (Cui et al., 2012).
Biological Activity and Chemical Properties
Pyrrolysine Encoding and Biological Activity : Pyrrolysine, a lysine derivative encoded by the UAG codon in certain genes, represents a unique aspect of pyrrolizine biology. This study on Methanosarcina barkeri reveals insights into genetic encoding and amino acid diversity, highlighting the significance of pyrrolo[3,4-b]pyrrolizine derivatives in biological systems (Srinivasan, James, & Krzycki, 2002).
Bactericidal Activities of Pyrrole Derivatives : Investigates the bactericidal activities of BM212, a pyrrole derivative, against multidrug-resistant and intramacrophagic Mycobacterium tuberculosis strains. This research underscores the potential of pyrrole and pyrrolizine derivatives in developing new antimicrobial agents (Deidda et al., 1998).
Zukünftige Richtungen
Wirkmechanismus
Biochemical Pathways
It is known that compounds with similar structures have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Eigenschaften
IUPAC Name |
1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-8-4-7-5-10-6-9(7)11(8)3-1/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZQBOYLQBDNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CNCC3N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B1644702.png)



![2-[(4-Methoxybenzyl)amino]nicotinonitrile](/img/structure/B1644719.png)



![2-[4-(2-Amino-ethyl)-phenyl]-acetamidine](/img/structure/B1644735.png)



